molecular formula C22H27N5O B5472192 N-methyl-1-[8-methyl-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-(pyridin-2-ylmethyl)methanamine

N-methyl-1-[8-methyl-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B5472192
M. Wt: 377.5 g/mol
InChI Key: DUWPARZNXIZNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, an imidazole ring, and a pyridine ring. These structures are common in many pharmaceuticals and play significant roles in their biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine, imidazole, and pyridine rings are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with any chemical compound. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound .

Properties

IUPAC Name

[8-methyl-3-[[methyl(pyridin-2-ylmethyl)amino]methyl]imidazo[1,2-a]pyridin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-17-9-8-14-27-19(16-25(2)15-18-10-4-5-11-23-18)20(24-21(17)27)22(28)26-12-6-3-7-13-26/h4-5,8-11,14H,3,6-7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPARZNXIZNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN(C)CC3=CC=CC=N3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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